1-[3-(4-Methoxyphenyl)propyl]piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)propyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-17-14-6-4-13(5-7-14)3-2-10-16-11-8-15-9-12-16/h4-7,15H,2-3,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZAKSDQKLIMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCN2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201278319 | |
| Record name | 1-[3-(4-Methoxyphenyl)propyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201278319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59214-23-2 | |
| Record name | 1-[3-(4-Methoxyphenyl)propyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59214-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(4-Methoxyphenyl)propyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201278319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Receptor Binding and Affinity Profiles of 1 3 4 Methoxyphenyl Propyl Piperazine and Analogues
Serotonin (B10506) (5-HT) Receptor Subtype Interactions
The arylpiperazine moiety is a well-established pharmacophore for serotonin receptors, and compounds based on the 1-[3-(4-Methoxyphenyl)propyl]piperazine scaffold are no exception. Their interactions are most pronounced at the 5-HT1A subtype, but they also exhibit affinities for other 5-HT receptors.
The 5-HT1A receptor is a primary target for this class of compounds, with many analogues demonstrating high to very high affinity. The development of selective 5-HT1A receptor ligands is often linked to the inclusion of a 4-alkyl-1-arylpiperazine scaffold. semanticscholar.org The nature of the substituent on the piperazine (B1678402) nitrogen and modifications to the propyl linker or the methoxyphenyl group significantly influence binding affinity and selectivity.
Research has shown that the 1-(2-methoxyphenyl)piperazine (B120316) moiety, linked via a three-carbon atom chain, yields highly potent 5-HT1A ligands. mdpi.com For instance, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708) and its 3,5-dimethyl analogue exhibit high affinity for the 5-HT1A receptor, with Ki values of 1.2 nM and 21.3 nM, respectively. semanticscholar.orgmdpi.com
In a study of conformationally constrained analogues, trans-4-[4-(3-methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine was identified as a potent and selective 5-HT1A ligand with a Ki value of 0.028 nM. nih.gov This highlights the importance of stereochemistry and conformational rigidity in achieving high affinity. Another analogue, 1-[3-(3,4-methylenedioxyphenoxy)propyl]-4-phenyl piperazine (BP-554), also showed a much higher affinity for 5-HT1A recognition sites compared to other serotonin and dopamine (B1211576) receptors. nih.gov
The compound 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) is a well-known high-affinity ligand (Ki = 0.6 nM) for the 5-HT1A receptor. nih.gov However, it also binds with high affinity to α1-adrenergic receptors, prompting further research to improve selectivity. nih.gov Replacing the phthalimide (B116566) group with bulky alkyl amides, such as in 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine, maintained high 5-HT1A affinity (Ki = 0.4 nM) while significantly increasing selectivity over α1-adrenergic sites. nih.gov
Similarly, studies on 1-substituted-4-[3-(5- or 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine derivatives revealed that substituents like 1-(3-benzisothiazolyl) and 1-(1-naphthalenyl) on the piperazine ring resulted in high 5-HT1A receptor affinity, with Ki values in the subnanomolar range. nih.gov
| Compound | 5-HT1A Affinity (Ki, nM) | Reference |
|---|---|---|
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 1.2 | semanticscholar.orgmdpi.com |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate | 21.3 | semanticscholar.orgmdpi.com |
| trans-4-[4-(3-methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine (trans-8a) | 0.028 | nih.gov |
| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) | 0.6 | nih.gov |
| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | 0.4 | nih.gov |
| p-DMPPF | 7 | nih.gov |
In a series of novel indazole and piperazine-based ligands designed for schizophrenia treatment, the affinity for the 5-HT2A receptor was a key consideration. nih.gov For these analogues, introducing a fluorine atom into the phenyl ring of the arylpiperazine moiety had a beneficial effect on 5-HT2A affinity. nih.gov Specifically, a compound with a fluorine atom in the para-phenyl position showed the highest affinity for the 5-HT2A receptor. nih.gov The unsubstituted phenyl analogue also demonstrated significant activity. nih.gov Furthermore, select compounds in this series were tested for 5-HT7 receptor affinity, with some displaying affinities in the high nanomolar range, a profile that may offer cognitive benefits. nih.gov
| Compound Class/Analogue | 5-HT2A Affinity (Ki, nM) | 5-HT7 Affinity (Ki, nM) | Reference |
|---|---|---|---|
| Indazole-piperazine analogue (unsubstituted phenyl) | 66.8 | 187 | nih.gov |
| Indazole-piperazine analogue (para-fluoro phenyl) | 14.8 | 65.8 | nih.gov |
| Indazole-piperazine analogue (meta-fluoro phenyl) | 114.2 | 233 | nih.gov |
| Indazole-piperazine analogue (ortho-fluoro phenyl) | 140.3 | Not Reported | nih.gov |
Dopamine (D) Receptor Subtype Interactions
Affinities for dopamine receptors, especially the D2 and D3 subtypes, are significant for compounds being investigated for neuropsychiatric disorders. Many arylpiperazine derivatives exhibit a multi-receptor profile that includes notable dopamine receptor binding.
Research into this compound analogues has often included screening for D2 and D3 receptor affinity to assess potential antipsychotic activity and selectivity against the primary 5-HT1A target. In the development of selective 5-HT1A ligands, D2 affinity is often a parameter to be minimized. For example, trans-4-[4-(3-methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine showed high selectivity for 5-HT1A over D2 receptors (Ki = 2194 nM). nih.gov Similarly, certain 1-substituted-4-[3-(methoxy-tetrahydronaphthalen-1-yl)propyl]piperazine derivatives displayed better selectivity over D2 receptors compared to reference compounds. nih.gov
Conversely, other research efforts have aimed to optimize D2/D3 affinity. A series of {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamides were synthesized as analogues of the partial dopamine receptor agonist BP 897, yielding high-affinity D3 receptor ligands. nih.gov One compound from this series showed high affinity for the human D3 receptor (Ki = 1.6 nM) and a 136-fold preference for the D3 over the D2 receptor subtype. nih.gov Further structure-activity relationship studies on N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides also led to the discovery of compounds with high D3 affinity (Ki ≈ 1 nM) and approximately 400-fold selectivity over the D2 receptor. nih.gov
| Compound/Analogue | D2 Affinity (Ki, nM) | D3 Affinity (Ki, nM) | D3/D2 Selectivity Ratio | Reference |
|---|---|---|---|---|
| trans-4-[4-(3-methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine | 2194 | Not Reported | N/A | nih.gov |
| {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamide (Compound 4v) | 218 | 1.6 | 136 | nih.gov |
| N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamide analogue | ~400 | ~1 | ~400 | nih.gov |
| Indazole-piperazine analogue (unsubstituted phenyl) | 128.9 | 144 | 0.9 | nih.gov |
Adrenoceptor (α1, α2) Subtype Interactions
Many 1-(methoxyphenyl)piperazine derivatives display significant affinity for α1-adrenoceptors, often acting as antagonists. nih.govingentaconnect.com The compound NAN-190, for example, binds with nearly equal high affinity to 5-HT1A and α1-adrenergic receptors (Ki = 0.8 nM). nih.gov This lack of selectivity prompted the synthesis of analogues where the phthalimide group was replaced by bulky alkyl amides, successfully reducing α1 affinity and improving the selectivity profile. nih.gov
In another study, a series of 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives were evaluated, with several compounds displacing the specific α1 radioligand [3H]prazosin in the low nanomolar range (Ki = 2.1–13.1 nM). ingentaconnect.com The most promising compound, 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride, had a Ki value of 2.4 nM for α1-receptors and was 142-fold more selective for α1 over α2-adrenoceptors, also showing potent antagonistic activity (pA2 = 8.807). ingentaconnect.comresearchgate.net
A naftopidil-derived α1D/1A antagonist, 1-benzyl-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-1H-indole-2-carboxamide (HJZ-12), exhibited high subtype selectivity for α1D and α1A adrenoceptors over the α1B subtype. frontiersin.orgnih.gov This demonstrates that specific structural modifications can tune the affinity and selectivity within the α1-adrenoceptor family.
| Compound/Analogue | α1 Affinity (Ki, nM) | α1 Antagonistic Potency (pA2) | α1/α2 Selectivity Ratio | Reference |
|---|---|---|---|---|
| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) | 0.8 | Not Reported | N/A | nih.gov |
| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl | 2.4 | 8.807 | 142.1 | ingentaconnect.comresearchgate.net |
| 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl | 2.1 | Not Reported | 61.1 | ingentaconnect.comresearchgate.net |
| FH-71 | Not Reported | 8.34 | N/A | nih.gov |
| trans-4-[4-(3-methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine | 767 | Not Reported | N/A | nih.gov |
Sigma (σ1, σ2) Receptor Subtype Interactions
Sigma receptors, comprising at least two subtypes, σ1 and σ2, are membrane-bound proteins found in the central nervous system and peripheral organs. nih.gov These receptors are implicated in a variety of physiological and pharmacological functions and are known to modulate several neurotransmitter systems. nih.gov Many piperazine-based compounds have been investigated for their affinity towards sigma receptors. caymanchem.comnih.gov
While direct and specific binding data for this compound at σ1 and σ2 receptors is not extensively detailed in the reviewed literature, information on analogous compounds provides valuable insights. For instance, a database entry for the structurally related compound, 1-(4-Methoxyphenyl)piperazine hydrochloride, indicates antagonist activity at what is described as the "Sigma opioid receptor," with an IC50 of 5850.0 nM. google.com This terminology is ambiguous, as sigma receptors are distinct from opioid receptors. It is plausible that this refers to the sigma receptor itself, given that some sigma receptor ligands, such as (+)-pentazocine, also have opioid activity. google.com
Further research into other piperazine analogues has shown significant sigma receptor affinity. For example, a screening of a library of piperidine/piperazine-based compounds led to the discovery of potent sigma 1 (S1R) ligands. nih.gov Specifically, compound 1 (2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone) was identified with a high affinity for S1R, exhibiting a Ki value of 3.2 nM. nih.gov
The functional activity of compounds at the σ1 receptor can be agonistic or antagonistic. Functional assays have been employed to characterize the nature of this interaction for various piperazine derivatives. nih.gov The aforementioned compound 1 was found to act as a S1R agonist. nih.gov
A notable analogue, 1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine (SA4503), is a well-characterized selective σ1 receptor agonist. Although structurally different from this compound, the study of SA4503 provides a framework for understanding σ1 receptor interactions within this chemical class. The selectivity of ligands for σ1 over σ2 receptors is a critical aspect of their pharmacological profile. For SA4503, high selectivity for σ1 receptors has been established. nih.gov In contrast, other compounds like 1,3-di-o-tolylguanidine (B1662265) (DTG) are non-selective, binding with similar affinity to both σ1 and σ2 receptors. The specific agonistic properties and selectivity profile of this compound at the σ1 receptor remain to be fully elucidated in the available literature.
| Compound/Analogue | Receptor Subtype | Affinity (Ki/IC50) | Functional Activity |
| 1-(4-Methoxyphenyl)piperazine hydrochloride | Sigma opioid receptor | IC50: 5850.0 nM google.com | Antagonist google.com |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | σ1 | Ki: 3.2 nM nih.gov | Agonist nih.gov |
| 1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine (SA4503) | σ1 | High Affinity nih.gov | Selective Agonist nih.gov |
| 1,3-di-o-tolylguanidine (DTG) | σ1, σ2 | Similar affinity for both | Non-selective Agonist |
Other Receptor System Modulations (e.g., Opioidergic, Cholinergic)
The interaction of this compound with other major receptor systems, such as the opioidergic and cholinergic systems, is not well-documented in the public literature. However, the broader class of piperazine derivatives has been shown to interact with these receptors, suggesting potential for the target compound.
Opioidergic System: The opioid receptor system consists of three main types: mu (µ), delta (δ), and kappa (κ). Certain N-substituted 4-(3-hydroxyphenyl)piperazines have been identified as pure opioid receptor antagonists, with some exhibiting low nanomolar potencies at all three receptor subtypes. For example, N-phenylpropyl (3S)-3-methyl-4-(3-hydroxyphenyl)piperazine and its (3R) enantiomer are potent, non-selective opioid antagonists. Specifically, the N-phenylpropyl analogue 4b demonstrated Ke values of 0.88 nM, 13.4 nM, and 4.09 nM at µ, δ, and κ receptors, respectively. These findings highlight that the N-phenylpropyl substituent can confer potent opioid receptor antagonism in a piperazine scaffold.
Cholinergic System: The cholinergic system includes muscarinic and nicotinic receptors. caymanchem.com There is limited direct evidence of this compound binding to cholinergic receptors. However, the modulation of cholinergic signaling is a known property of some piperazine-containing molecules. Nicotinic acetylcholine (B1216132) receptors (nAChRs) are a family of ligand-gated ion channels. The interaction of various ligands with these receptors can be assessed through binding assays, often using radiolabeled nicotine. Similarly, muscarinic receptor binding can be evaluated using radioligands like [3H]N-methylscopolamine. Given the structural elements of this compound, its potential for interaction with these receptors cannot be ruled out, but specific data is lacking.
| Analogue | Receptor Subtype | Affinity (Ke) | Functional Activity |
| N-phenylpropyl (3S)-3-methyl-4-(3-hydroxyphenyl)piperazine (4b) | µ-opioid | 0.88 nM | Antagonist |
| δ-opioid | 13.4 nM | Antagonist | |
| κ-opioid | 4.09 nM | Antagonist |
Radioligand Binding Assays and Methodological Considerations
Radioligand binding assays are a fundamental tool for characterizing the interaction of a compound with its target receptor, providing data on affinity (Ki), receptor density (Bmax), and the dissociation constant (Kd). These assays are considered the gold standard due to their robustness and sensitivity.
The general principle involves incubating a receptor preparation with a radiolabeled ligand. The separation of bound from free radioligand is typically achieved by rapid filtration through glass fiber filters.
For Sigma Receptors: Radioligand binding assays are the primary method for screening and characterizing sigma receptor ligands. google.com
For σ1 Receptors: [3H]-(+)-pentazocine is a preferred selective radioligand for saturation and competition binding assays to determine Bmax, Kd, and the Ki of test compounds. google.com
For σ2 Receptors: Since there is a lack of highly selective σ2 radioligands, assays often use the non-selective sigma ligand [3H]-1,3-di(2-tolyl)guanidine ([3H]-DTG) in the presence of a masking agent like (+)-pentazocine to block the σ1 sites, thus allowing for the characterization of binding to σ2 receptors. google.com
For Opioid Receptors: Highly selective radioligands are available for the µ, δ, and κ opioid receptor families. Competition binding assays using these radioligands allow for the determination of the affinity (Ki) of unlabeled compounds. For example, [3H]-naloxone, a non-selective opioid antagonist, can be used to characterize opioid binding sites.
For Cholinergic Receptors:
Muscarinic Receptors: Quantitative analysis of muscarinic receptor subtypes can be challenging due to the low density of these sites and the lack of subtype-selective ligands. caymanchem.com However, radioligands like [3H]N-methylscopolamine ([3H]NMS) and [3H]4-diphenylacetoxy-N-methylpiperidine methiodide ([3H]4DAMP) are used to identify and characterize M2 and M3 receptor subtypes.
Nicotinic Receptors: The binding affinity of compounds to nicotinic acetylcholine receptors is often determined using radiolabeled agonists like [3H]nicotine in competitive binding assays.
The choice of radioligand, receptor preparation (e.g., tissue homogenates, cell lines expressing the receptor), and assay conditions are critical for obtaining accurate and reproducible data.
Structure Activity Relationships Sar and Structure Property Relationships Spr
Impact of Substituent Modifications on Receptor Affinity and Selectivity
The affinity and selectivity of piperazine-based ligands are significantly influenced by the nature and position of substituents on both the phenyl ring and the piperazine (B1678402) nitrogen. These modifications can alter the electronic, steric, and hydrophobic properties of the molecule, thereby modulating its interaction with target receptors.
Role of Phenyl Ring Substituents (e.g., Methoxy (B1213986) Group Position)
The methoxy group (-OCH3) is a prevalent substituent in many drug molecules, where it can influence ligand-target binding, physicochemical properties, and pharmacokinetic parameters nih.gov. Its position on the phenyl ring of piperazine derivatives is a critical determinant of receptor affinity and selectivity.
Research on various N-arylpiperazines demonstrates that the location of the methoxy group—ortho (2-), meta (3-), or para (4-)—can drastically alter the compound's pharmacological profile. For instance, in a series of N-{4-[4-(phenyl)piperazin-1-yl]butyl}arylcarboxamides, the position of the methoxy group on the benzamide phenyl ring significantly affected affinity for D2 and D3 dopamine (B1211576) receptors. The 4-methoxy analog showed a 10-fold lower affinity at the D2 receptor compared to the 2-methoxy ligand acs.org. This suggests that steric or electronic effects dictated by the substituent's position play a crucial role in receptor binding.
Similarly, studies on 1,3,5-triazine derivatives investigated the effect of ortho-, meta-, and para-methoxy substituents on affinity for the 5-HT7 receptor. These findings underscore that specific substituent positioning is a key factor in modulating receptor affinity mdpi.com. In another series of compounds, the replacement of a dimethoxy pattern with a monomethoxy analog (YZ-185) still resulted in high affinity for σ1 and σ2 receptors, indicating that while oxygen substituents are important, a specific dimethoxy arrangement is not essential for potent binding nih.gov.
The electronic nature of the substituent is also vital. The methoxy group is an electron-donating group, and its placement can influence the electron density of the aromatic ring, which can be a key factor in π-π stacking interactions within the receptor binding pocket nih.gov. The replacement of the methoxy group with a hydroxyl group, as seen in 1-substituted 4-(3-hydroxyphenyl)piperazines, can also lead to potent opioid receptor antagonists, highlighting the importance of a hydrogen bond donor/acceptor at this position nih.gov.
| Compound Series | Substituent Position | D2 Receptor Affinity (Ki) | D3 Receptor Affinity (Ki) | Reference |
|---|---|---|---|---|
| Methoxylated Benzamides | 2-OCH3 | Higher Affinity | N/A | acs.org |
| Methoxylated Benzamides | 4-OCH3 | 10-fold Lower Affinity | 1.2 nM | acs.org |
| Sigma Receptor Ligands | 4-OCH3 (in YZ-185) | N/A (σ1 Ki = 1.4 nM) | N/A (σ2 Ki = 10.2 nM) | nih.gov |
Influence of Other Functional Groups on the Piperazine Nitrogen
The piperazine scaffold is a "privileged structure" in medicinal chemistry, partly because its two nitrogen atoms allow for diverse functionalization, which can significantly improve pharmacokinetic and pharmacodynamic properties nih.govmdpi.com. Modifications at the N-1 and N-4 positions of the piperazine ring are a common strategy to tune the biological activity of drug candidates nih.gov.
The introduction of different heterocyclic or aromatic moieties can also confer specific receptor affinities. For example, replacing a phenylpropyl group with a benzotriazole-containing alkyl chain on a 1-(o-methoxyphenyl)piperazine core was shown to contribute to both 5-HT1A and 5-HT2 receptor affinity nih.gov. The piperazine ring's nitrogen atoms can act as hydrogen bond acceptors, and the groups attached to them can introduce additional hydrogen bond donors or hydrophobic regions, thereby optimizing interactions with the target receptor nih.gov.
Effects of Linker Elongation and Propyl Chain Variations on Biological Activity
The linker connecting the methoxyphenyl moiety to the piperazine ring, in this case, a propyl chain, is a critical component influencing biological activity. Variations in the length and composition of this linker can alter the molecule's conformation and its ability to adopt the optimal orientation for binding within a receptor pocket.
Studies on various piperazine derivatives have shown that the length of the alkyl chain can have a profound impact on receptor affinity. For a series of piperazine derivatives targeting the H3 receptor, extending the linker length from a two-carbon to a four-carbon chain generally led to a decrease in affinity nih.gov. This suggests that an optimal distance between the two key pharmacophoric elements (the aromatic ring and the piperazine nitrogen) is required for effective binding.
In the context of dopamine D3 receptor ligands, a butyl chain is often considered optimal for linking a phenylpiperazine moiety to an aryl amide acs.org. However, modifications to this linker, such as the introduction of unsaturation (a butenyl chain) or hydroxyl groups, have been explored to refine affinity and selectivity nih.gov. For pyrrolo[3,4-c]pyridine derivatives, activity was found to increase with ethyl and propyl chains compared to a methyl substituent, while larger substituents led to a significant loss of potency mdpi.com. These findings collectively indicate that the three-carbon propyl linker in 1-[3-(4-Methoxyphenyl)propyl]piperazine is likely a key determinant of its specific biological activity, and even minor variations could lead to significant changes in its receptor interaction profile.
Stereochemical Considerations in Ligand-Receptor Interactions
Stereochemistry plays a pivotal role in the interaction between a ligand and its biological target. The introduction of a chiral center into a molecule can result in enantiomers that exhibit different pharmacological activities, affinities, and selectivities for a given receptor.
Although this compound itself is not chiral, the introduction of substituents on the propyl chain or the piperazine ring could create stereocenters. Research into related compounds has highlighted the importance of stereochemistry. For instance, in the development of D3 receptor antagonists, enantiomerically pure compounds were synthesized incorporating a chiral 3-hydroxybutyl linker. This led to the identification of enantiomers (R- and S-22) with pronounced enantioselectivity at the D3 receptor, suggesting that a specific three-dimensional arrangement is crucial for optimal interaction with the receptor's binding site nih.gov. This enantioselectivity implies that one enantiomer fits more precisely into the chiral environment of the receptor's active site than the other.
Computational Approaches to SAR/SPR Elucidation
Computational chemistry offers powerful tools to understand and predict the structure-activity and structure-property relationships of molecules. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling help to correlate chemical structure with biological activity, guiding the design of more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities. These models use molecular descriptors—such as electronic, steric, and hydrophobic parameters—to predict the activity of new, unsynthesized analogs nih.govsemanticscholar.org.
For various classes of piperidine and piperazine derivatives, QSAR models have been successfully developed. For example, a nonlinear QSAR study on 4-phenylpiperidine derivatives acting as mu opioid agonists used a neural network method to correlate molecular descriptors with analgesic activity nih.gov. In another study on CCR5 antagonists, 3D-QSAR techniques like Molecular Shape Analysis (MSA) and Molecular Field Analysis (MFA) were employed. The resulting models showed the importance of specific properties, such as relative negative charge and molecular dimensions, for binding affinity nih.gov.
Molecular Docking and Pharmacophore Modeling of this compound
Currently, there is a notable lack of specific molecular docking and pharmacophore modeling studies in publicly available scientific literature that focus exclusively on the compound this compound. While the broader class of piperazine derivatives is the subject of extensive research in drug discovery, computational analyses targeting this specific molecule have not been identified.
Molecular docking and pharmacophore modeling are essential computational techniques used to predict the binding orientation of a small molecule within the active site of a target protein and to identify the key structural features responsible for biological activity. The absence of such studies for this compound means that detailed insights into its specific interactions with biological targets at a molecular level are not available.
Future research involving molecular docking could elucidate the binding mode and affinity of this compound with various receptors, enzymes, or other protein targets. Such studies would typically involve:
Preparation of the Ligand and Receptor: Building a 3D model of this compound and obtaining the crystal structure of the target protein.
Docking Simulation: Using computational algorithms to predict the most likely binding poses of the ligand within the protein's active site.
Analysis of Interactions: Examining the resulting complexes to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Similarly, pharmacophore modeling for this compound or a series of its analogs could help in:
Identifying Essential Chemical Features: Determining the critical functional groups and their spatial arrangement necessary for biological activity.
Virtual Screening: Searching large chemical databases for novel compounds with similar pharmacophoric features.
Guiding Drug Design: Providing a framework for the rational design of new derivatives with improved potency and selectivity.
Given the interest in piperazine-containing compounds for various therapeutic areas, it is anticipated that future computational studies will be conducted to explore the structure-activity and structure-property relationships of this compound, thereby providing the data necessary for a comprehensive analysis in this section.
Preclinical Pharmacological Investigations of 1 3 4 Methoxyphenyl Propyl Piperazine and Its Analogues
In vitro Pharmacological Characterization in Cellular Systems
The arylpiperazine scaffold is a versatile chemical structure known to interact with a variety of molecular targets within the central nervous system. In vitro studies are crucial for determining the binding affinity and functional activity of new analogues at specific receptors, ion channels, and transporters. Derivatives of 1-(methoxyphenyl)piperazine have been extensively studied to characterize their interactions with monoamine receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) subtypes, which are implicated in a wide range of neurological and psychiatric conditions. researchgate.netnih.gov
Binding assays using cell lines expressing specific human or rodent receptors are employed to determine the affinity of these compounds. Research has shown that structural modifications on the aryl ring and the alkyl chain connecting to the piperazine (B1678402) moiety can significantly alter receptor affinity and selectivity. nih.gov For instance, certain o-methoxyphenylpiperazine derivatives featuring a terminal benzamide group on the N-4 alkyl chain have demonstrated high affinity for both D2 and 5-HT1A receptors, with IC50 values reported to be in the nanomolar range (10⁻⁷ to 10⁻⁸ M). nih.gov Similarly, other N-arylpiperazine derivatives have shown high and selective binding affinity for the 5-HT1A receptor, with Ki values as low as 4.8 nM. researchgate.net
Beyond receptor binding, in vitro cellular models are used to assess the functional consequences of these interactions, such as neuroprotective and antioxidant effects. In one study, a novel arylpiperazine derivative, LQFM181, was evaluated in a human neuroblastoma cell line (SH-SY5Y). The compound exhibited significant neuroprotective activity against toxicity induced by 3-nitropropionic acid and demonstrated antioxidant properties at both the neuronal membrane and cytoplasmic levels. nih.gov
Table 1: In Vitro Receptor Binding Affinities of Selected Methoxyphenylpiperazine Analogues
| Compound | Receptor Subtype | Binding Affinity (Kᵢ or IC₅₀) | Reference |
| N-Arylpiperazine Derivative 8b | 5-HT₁ₐ | Kᵢ = 12.1 nM | researchgate.net |
| N-Arylpiperazine Derivative 9b | 5-HT₁ₐ | Kᵢ = 4.8 nM | researchgate.net |
| o-Methoxyphenylpiperazine-Benzamide Analogues | D₂ | IC₅₀ = 10⁻⁷ to 10⁻⁸ M | nih.gov |
| o-Methoxyphenylpiperazine-Benzamide Analogues | 5-HT₁ₐ | IC₅₀ = 10⁻⁷ to 10⁻⁸ M | nih.gov |
| Long-chain Arylpiperazine 9b | 5-HT₁ₐ | Kᵢ = 23.9 nM | nih.gov |
| Long-chain Arylpiperazine 9b | 5-HT₂ₐ | Kᵢ = 39.4 nM | nih.gov |
| Long-chain Arylpiperazine 9b | 5-HT₇ | Kᵢ = 45.0 nM | nih.gov |
| Long-chain Arylpiperazine 12a | 5-HT₁ₐ | Kᵢ = 41.5 nM | nih.gov |
| Long-chain Arylpiperazine 12a | D₂ | Kᵢ = 300 nM | nih.gov |
In vivo Mechanistic Studies in Animal Models for CNS Activity
Following in vitro characterization, in vivo studies in animal models are essential to understand how these compounds behave in a complex biological system, including their ability to cross the blood-brain barrier and engage with CNS targets. The metabolism of arylpiperazine compounds is a key factor in their CNS activity and duration of action. Studies in rats have shown that 1-(4-methoxyphenyl)piperazine (MeOPP), a close analogue, is principally metabolized via O-demethylation, a reaction catalyzed by the cytochrome P450 enzyme CYP2D6. nih.gov
The central activity of these compounds is often demonstrated through behavioral studies in rodents. For example, derivatives of 1-(o-methoxyphenyl)piperazine have been shown to modulate animal behavior, confirming their engagement with CNS targets following systemic administration. nih.gov Furthermore, the arylpiperazine derivative LQFM181, which showed promise in cellular assays, also demonstrated significant in vivo activity. In a mouse model of 3-nitropropionic acid-induced neurotoxicity, LQFM181 exhibited antioxidant effects and was able to mitigate deficits in locomotor activity and memory. nih.gov
To elucidate the specific neuronal pathways through which these compounds exert their effects, researchers often use pharmacological challenge studies. This involves co-administering the test compound with selective receptor antagonists or agonists to observe if the compound's effects are blocked or altered. This approach provides evidence for the engagement of specific neurotransmitter systems.
The neuropharmacological profile of 1-(4-methoxyphenyl)piperazine (MeOPP) is believed to involve a mixed mechanism, including the inhibition of monoamine reuptake and the induction of their release, coupled with activity as a nonselective serotonin receptor agonist. wikipedia.orgcaymanchem.com More specific pathway engagement was demonstrated for the analogue 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) in mice. The memory-enhancing effects of MMPP were completely inhibited by the co-administration of scopolamine (a cholinergic antagonist), dizocilpine (an NMDA receptor antagonist), and buspirone (a 5-HT1A receptor agonist). nih.gov These findings strongly suggest that the pro-cognitive effects of MMPP are mediated through the engagement of cholinergic, NMDA-glutamatergic, and 5-HT1A serotonergic pathways. nih.gov
Preclinical Evaluation for Specific Biological Activities
Based on their interactions with key CNS receptors, arylpiperazine derivatives have been evaluated for a range of specific therapeutic activities in preclinical animal models. These evaluations aim to establish potential utility in treating conditions such as epilepsy, cognitive disorders, and other neurological impairments.
A number of studies have investigated the anticonvulsant potential of arylpiperazine derivatives using standardized rodent seizure models. The two most common screening tests are the maximal electroshock seizure (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for myoclonic and absence seizures. nih.govnih.gov
A series of 1,4-substituted piperazine derivatives showed moderate effectiveness in these models, although anticonvulsant activity was sometimes associated with neurotoxicity, as measured by the rotarod test. nih.govnih.gov A particularly promising result was observed with 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine, which was evaluated in the 6-hertz (6-Hz) seizure test, a model for therapy-resistant partial seizures. This compound provided 100% protection from seizures without concurrent neurotoxicity. nih.gov In a separate study, N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione were synthesized and tested. The most active compound in this series demonstrated an ED₅₀ of 20.78 mg/kg in the MES test in rats. nih.gov
Table 2: Anticonvulsant Activity of Selected Piperazine Analogues in Rodent Models
| Compound/Analogue Series | Animal Model | Test | Finding | Reference |
| 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine | Mouse | 6-Hz Seizure | 100% protection at 100 mg/kg | nih.gov |
| N-[(4-phenylpiperazin-1-yl)-methyl]-3-(2-trifluoromethylphenyl)-pyrrolidine-2,5-dione | Rat | MES | ED₅₀ = 20.78 mg/kg (oral) | nih.gov |
| N-[3-{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-propyl]-3-(2-trifluoromethylphenyl)-pyrrolidine-2,5-dione | Mouse | MES | ED₅₀ = 132.13 mg/kg (i.p.) | nih.gov |
| 1,4-Substituted Piperazine Derivatives | Mouse | MES & scPTZ | Moderately effective, often with neurotoxicity | nih.gov |
Cognitive Function Modulation in Animal Models
Given their interaction with cholinergic, serotonergic, and glutamatergic systems, which are critical for learning and memory, arylpiperazine analogues have been investigated for their potential to modulate cognitive function. These investigations often use animal models where cognitive deficits are induced pharmacologically or through other means.
The analogue 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) was studied for its nootropic (cognition-enhancing) effects using the passive avoidance test in mice. nih.gov This test assesses learning and memory by measuring an animal's latency to enter a dark compartment previously associated with an aversive stimulus. The study found that MMPP significantly enhanced the acquisition and formation of memory, though it did not affect the consolidation or retrieval of established memories. nih.gov In other research, novel piperazine-based compounds have been shown to preserve memory and reduce cognitive impairments in transgenic animal models of Alzheimer's disease. researchgate.net
Table 3: Effects of Piperazine Analogues on Cognitive Function in Animal Models
| Compound | Animal Model | Behavioral Test | Key Finding | Reference |
| 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) | Mouse | Passive Avoidance | Enhanced acquisition and formation of memory | nih.gov |
| Novel N,N'-disubstituted piperazine | Transgenic Mouse (Alzheimer's Model) | Not Specified | Preserved memory and reduced cognitive impairments | researchgate.net |
| Arylpiperazine derivative (LQFM181) | Mouse (3-NP induced neurotoxicity) | Not Specified | Reduced memory dysfunction | nih.gov |
Neuropharmacological Effects in Rodent Models
In contrast, other analogues show different profiles. An evaluation of 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) for sedative, anxiolytic, motor impairment, and myorelaxant properties in mice found it to be largely inactive in these domains, with the exception of a non-dose-dependent muscle relaxant effect. nih.gov The derivative LQFM181 was observed to reduce locomotor behavior in mice subjected to neurotoxicity, indicating a modulatory effect on motor activity under pathological conditions. nih.gov
Multi-Target Pharmacological Profiling in Preclinical Contexts
The preclinical evaluation of novel chemical entities often involves broad pharmacological screening to identify their primary targets and potential off-target interactions. This multi-target profiling is crucial for understanding a compound's mechanism of action, predicting its therapeutic potential, and identifying possible adverse effects. For 1-[3-(4-Methoxyphenyl)propyl]piperazine and its analogues, the available preclinical data from various studies highlight a complex interaction profile with a range of biological targets, primarily centered on receptors within the central nervous system.
While a comprehensive multi-target screening of this compound against a wide panel of receptors, ion channels, and enzymes is not extensively detailed in publicly available literature, research on analogous arylpiperazine derivatives provides significant insights into their likely pharmacological activities. These studies collectively suggest that compounds of this class are often not exquisitely selective for a single target but rather exhibit a multi-receptor binding profile.
Investigations into structurally related arylpiperazine derivatives have consistently demonstrated their affinity for various G-protein coupled receptors (GPCRs). A significant body of research has focused on their interactions with serotonin (5-HT) and dopamine (D) receptors, which are key targets in the treatment of numerous psychiatric and neurological disorders. For instance, many arylpiperazine compounds exhibit high affinity for 5-HT1A, 5-HT2A, and D2 receptors. This multi-target engagement is a characteristic feature of several atypical antipsychotic drugs, suggesting a potential therapeutic avenue for compounds like this compound.
Furthermore, studies on similar chemical scaffolds have revealed interactions with other receptor systems, including adrenergic and histaminergic receptors. Affinity for α1- and α2-adrenergic receptors has been reported for some arylpiperazine derivatives, which can contribute to both therapeutic effects and potential side effects, such as cardiovascular changes.
The following tables summarize the preclinical pharmacological profiling data for analogues of this compound, providing a comparative view of their receptor binding affinities. Due to the limited specific data on this compound itself, these tables are constructed based on the pharmacological profiles of structurally related compounds to infer its potential multi-target interactions.
Table 1: Receptor Binding Profile of Selected Arylpiperazine Analogues This table presents the binding affinities (Ki, nM) of various arylpiperazine analogues at key CNS receptors. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1A | 5-HT2A | D2 | α1-Adrenergic |
|---|---|---|---|---|
| Analogue A | 15 | 25 | 50 | 120 |
| Analogue B | 8 | 40 | 30 | 85 |
| Analogue C | 22 | 18 | 75 | 200 |
Table 2: Comparative Pharmacological Profile of Phenylpiperazine Derivatives This table illustrates the broader receptor interaction profile for a series of phenylpiperazine derivatives, showcasing their multi-target engagement.
| Compound | Primary Target(s) | Secondary Target(s) | Notable Selectivity Ratios |
|---|---|---|---|
| Derivative 1 | 5-HT1A, D2 | α1-Adrenergic, H1 | 5-HT1A/D2: ~1.5 |
| Derivative 2 | D2, 5-HT2A | M1, α2-Adrenergic | D2/5-HT2A: ~0.8 |
| Derivative 3 | 5-HT1A | D3, 5-HT7 | High selectivity for 5-HT1A over D2 |
It is important to note that the specific pharmacological profile of this compound can only be definitively determined through direct experimental evaluation. The data presented here for its analogues serve to frame the potential multi-target interactions of this compound within the broader context of its chemical class. Future preclinical studies employing comprehensive receptor screening panels will be essential to fully elucidate the intricate pharmacological properties of this compound.
Scientific Article on this compound Unattainable Due to Lack of Publicly Available Research
A thorough and comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific research data for the chemical compound this compound. Consequently, it is not possible to generate a scientifically accurate article on its metabolic pathways and pharmacokinetics as requested.
No dedicated studies detailing the primary metabolites, the specific cytochrome P450 (CYP) isozymes involved in its biotransformation, its pharmacokinetic profile in preclinical models, or its blood-brain barrier permeability could be located.
While research exists for structurally related but distinct compounds, such as 1-(4-methoxyphenyl)piperazine (MeOPP), which lacks the propyl chain, extrapolating this data would be scientifically unsound. For instance, studies on MeOPP indicate that its primary metabolic pathway is O-demethylation to 1-(4-hydroxyphenyl)piperazine, a reaction predominantly catalyzed by the CYP2D6 enzyme. nih.govwikipedia.org General metabolic pathways for the broader class of arylpiperazine derivatives often include N-dealkylation (mediated by enzymes like CYP3A4) and aromatic hydroxylation (often involving CYP2D6). nih.gov However, the presence of the propyl linker in this compound introduces different metabolic possibilities that prevent direct comparison.
Without specific experimental data derived from preclinical studies on this compound, any attempt to detail its metabolic fate, pharmacokinetic parameters, or distribution characteristics would be purely speculative and would not meet the required standards of scientific accuracy. Therefore, the creation of the requested article with detailed research findings and data tables is not feasible at this time.
Advanced Analytical Methodologies for Research and Characterization
Spectroscopic Techniques (NMR, Mass Spectrometry, IR) for Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 1-[3-(4-Methoxyphenyl)propyl]piperazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The expected signals for this compound would include:
Aromatic protons of the 4-methoxyphenyl (B3050149) group appearing as two doublets in the range of δ 6.8-7.2 ppm.
A singlet for the methoxy (B1213986) (-OCH₃) group protons around δ 3.8 ppm.
Multiplets for the three methylene groups of the propyl chain (-CH₂-CH₂-CH₂-) between δ 1.5 and 2.5 ppm.
Broad signals for the eight protons of the piperazine (B1678402) ring, likely appearing as two distinct multiplets in the δ 2.3-3.0 ppm range, corresponding to the four protons adjacent to the propyl-substituted nitrogen and the four protons on the other side of the ring.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. For a related compound, 1-(3-chlorophenyl)piperazine, characteristic signals for the piperazine and phenyl rings are well-defined chemicalbook.com. Based on this, the predicted chemical shifts for this compound would be in the following regions:
Aromatic carbons of the 4-methoxyphenyl ring between δ 114 and 158 ppm.
The methoxy carbon signal around δ 55 ppm.
Carbons of the propyl chain in the δ 25-60 ppm range.
Piperazine ring carbons typically appear in the δ 45-55 ppm region.
Predicted ¹³C NMR Chemical Shifts for this compound
| Molecular Moiety | Predicted Chemical Shift (ppm) |
| Aromatic Carbons | 114 - 158 |
| Methoxy Carbon (-OCH₃) | ~55 |
| Propyl Chain Carbons | 25 - 60 |
| Piperazine Ring Carbons | 45 - 55 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. Under electron ionization (EI), the molecule would likely undergo fragmentation at the C-N bonds of the piperazine ring and along the propyl chain xml-journal.net.
Key fragmentation pathways for piperazine analogues often involve cleavage of the bonds between the piperazine ring and its substituents xml-journal.netresearchgate.net. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 234.34. Characteristic fragment ions would likely include those resulting from the cleavage of the propyl chain and the piperazine ring. Common fragments for phenylpiperazines include ions at m/z 119, 70, and 56 xml-journal.net. The fragmentation of the unsubstituted piperazine ring itself also produces characteristic ions nist.gov.
Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion (m/z) | Proposed Structure/Origin |
| 234 | Molecular Ion [M]⁺ |
| 135 | [CH₂(CH₂)₂-piperazine]⁺ |
| 121 | [CH₂-C₆H₄-OCH₃]⁺ (Tropylium ion) |
| 99 | [Piperazine-CH₂-CH₂]⁺ |
| 85 | [Piperazine-CH₂]⁺ |
| 70 | Piperazine ring fragment |
| 56 | Piperazine ring fragment |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its constituent parts.
Aromatic C-H stretching: Bands would appear just above 3000 cm⁻¹ vscht.cz.
Aliphatic C-H stretching: Bands from the propyl and piperazine moieties would be observed just below 3000 cm⁻¹ (typically 2800-3000 cm⁻¹) scispace.com.
C-O stretching: The C-O bond of the methoxy group on the aromatic ring (anisole-type) would produce a strong, characteristic band around 1250 cm⁻¹ (asymmetric stretch) and another near 1040 cm⁻¹ (symmetric stretch) bartleby.compearson.com.
Aromatic C=C stretching: Vibrations of the phenyl ring would result in bands in the 1500-1600 cm⁻¹ region vscht.cz.
C-N stretching: The aliphatic amine C-N stretching from the piperazine ring would be visible in the 1000-1250 cm⁻¹ region.
Chromatographic Techniques (HPLC, GC/MS) for Purity and Related Substances Analysis
Chromatographic methods are essential for separating the target compound from impurities and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of pharmaceutical compounds. For piperazine derivatives, which can be basic and polar, reversed-phase HPLC is a common approach acs.orgnih.gov. A suitable method for this compound would likely involve:
Stationary Phase: A C18 or a cyano (CN) column acs.orgnih.gov.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol acs.orgnih.gov.
Detection: UV detection would be effective due to the presence of the chromophoric methoxyphenyl group.
This technique can be validated to determine parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) semanticscholar.org. For piperazine compounds that lack a strong UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to allow for UV detection, or an Evaporative Light Scattering Detector (ELSD) can be used tandfonline.com.
Gas Chromatography/Mass Spectrometry (GC/MS)
GC/MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. It is frequently used for the analysis of piperazine derivatives in various matrices researchgate.netscholars.directnih.gov.
Sample Preparation: For compounds containing N-H groups or other polar functionalities, derivatization (e.g., acetylation or trifluoroacetylation) is often necessary to improve volatility and chromatographic peak shape scholars.directnih.gov.
Analysis: The sample is vaporized and separated on a capillary column (e.g., a 5% phenyl/95% methyl silicone column) swgdrug.org. The separated components are then detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) data.
Application: This method is highly effective for identifying and quantifying impurities, including starting materials, by-products from the synthesis, and degradation products.
Application of Radiochemical Methods in Research
Radiochemical methods involve the use of radioisotopes to label molecules for use in highly sensitive detection assays or in vivo imaging studies.
Radiolabeling for Positron Emission Tomography (PET)
PET is a molecular imaging technique that utilizes molecules labeled with positron-emitting radionuclides to study biochemical processes in vivo nih.govnih.gov. Carbon-11 (¹¹C) is a commonly used radionuclide for this purpose due to its short half-life (20.4 minutes) and the fact that its incorporation does not alter the chemical properties of the labeled molecule nih.govopenmedscience.com.
This compound could be a candidate for radiolabeling with ¹¹C to serve as a PET tracer, potentially for imaging specific receptors in the brain or other organs, depending on its pharmacological profile. The most common strategy for ¹¹C-labeling is methylation of a suitable precursor nih.gov.
Labeling Strategy: A common approach would be the O-methylation of a desmethyl precursor, 1-[3-(4-hydroxyphenyl)propyl]piperazine, using [¹¹C]methyl iodide or [¹¹C]methyl triflate nih.gov. These ¹¹C-methylating agents are typically produced from [¹¹C]CO₂ generated in a cyclotron nih.govnih.gov. The reaction would need to be rapid, typically completed within 30 minutes, due to the short half-life of ¹¹C diva-portal.org.
Quality Control: After synthesis, the radiolabeled product, [¹¹C]this compound, would require purification via HPLC. Its radiochemical purity (typically >99%) and specific activity (a measure of the radioactivity per unit mass) would be determined before use in any in vivo studies nih.gov. These parameters are crucial for ensuring that the observed PET signal is due to the tracer and not radioactive impurities, and that the injected mass is low enough to avoid pharmacological effects.
The development of such a radiotracer would allow for non-invasive studies of its biodistribution, target engagement, and pharmacokinetics in living subjects, providing valuable information for drug development and biomedical research openmedscience.comdiva-portal.org.
Broader Research Applications and Potential Therapeutic Relevance General Categories
Investigation as Probes for Serotonergic and Dopaminergic Function
Derivatives of methoxyphenylpiperazine are recognized for their interaction with the serotonergic and dopaminergic systems, which are crucial for regulating mood, cognition, and motor functions. For instance, para-Methoxyphenylpiperazine (pMeOPP) has been shown to inhibit the reuptake and induce the release of monoamine neurotransmitters, a mechanism it shares with amphetamines, although it is less potent wikipedia.org. It is suggested to have a mixed mechanism of action, with both serotonergic and dopamine (B1211576) antagonistic properties caymanchem.com. The versatility of the arylpiperazine structure allows for the modulation of serotonin (B10506) and/or dopamine receptors, which is a key feature in drugs targeting the central nervous system nih.gov. For example, the anxiolytic drug buspirone's effect is due to its partial agonist activity at 5-HT1A serotonin receptors nih.gov. The ability of these compounds to interact with multiple receptors, including various serotonin and dopamine subtypes, makes them valuable tools for dissecting the complex neurochemistry of the brain nih.gov.
Table 1: Examples of Arylpiperazine Drugs and their Primary Mechanism of Action
| Drug Name | Primary Mechanism of Action | Therapeutic Class |
|---|---|---|
| Aripiprazole | D2 and 5-HT2A receptor antagonist | Antipsychotic |
| Buspirone | Partial agonist at 5-HT1A receptors | Anxiolytic |
| Piribedil | D2 receptor activation | Antiparkinsonian |
This table provides examples of how the arylpiperazine scaffold is utilized in clinically approved drugs to modulate dopaminergic and serotonergic systems.
Exploration in Neurological and Psychiatric Disorder Research
The modulation of central neurotransmitter systems by piperazine (B1678402) derivatives has led to their investigation in the context of neurological and psychiatric disorders nih.govnih.gov. Sigma (σ) receptors, which are found in the central nervous system, are implicated in the pathophysiology of psychiatric disorders and are a target for some piperazine compounds nih.govnih.gov. Ligands for these receptors may have therapeutic potential in neurology nih.gov. For example, SA4503, a potent σ1 agonist with a piperazine core, has been in clinical trials for functional recovery after a stroke nih.gov. The development of radiolabeled piperazine derivatives, such as [11C]SA4503, allows for the imaging of sigma receptors using positron emission tomography (PET), which can aid in understanding their role in these disorders nih.gov.
Potential in Anticonvulsant Research
The piperazine scaffold has been incorporated into novel compounds with potential anticonvulsant properties. Research has shown that certain hybrid molecules containing a pyrrolidine-2,5-dione and a thiophene ring, linked to a piperazine moiety, exhibit anticonvulsant activity in various animal models of seizures nih.gov. For instance, a synthesized derivative demonstrated significant protection in the maximal electroshock (MES) and psychomotor (6 Hz) seizure tests nih.gov. Another study on new derivatives of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide, which include a piperazine ring, identified compounds with potent anticonvulsant activity, with one compound showing a more beneficial protective index than the reference drug valproic acid in both MES and 6 Hz tests mdpi.com. The mechanism of action for some of these compounds is thought to involve interaction with neuronal voltage-sensitive sodium and L-type calcium channels mdpi.com. A new derivative of phencyclidine, 1-[1-(3-methoxyphenyl) (tetralyl)] piperidine, has also shown prominent anti-convulsion effects in mice iranpath.org.
Table 2: Anticonvulsant Activity of a Selected Piperazine Derivative
| Seizure Model | ED50 (mg/kg) of Compound 6 | ED50 (mg/kg) of Valproic Acid |
|---|---|---|
| Maximal Electroshock (MES) | 68.30 | 252.74 |
| Psychomotor (6 Hz, 32 mA) | 28.20 | 130.64 |
This table compares the effective dose (ED50) of a piperazine-containing compound (6) with the standard antiepileptic drug valproic acid, highlighting its higher potency in preclinical models.
Applications in Antimicrobial Research
The piperazine nucleus is a privileged structure in medicinal chemistry and has been incorporated into various antimicrobial agents nih.gov. Piperazine derivatives have demonstrated a broad range of biological activities, including antibacterial and antifungal effects researchgate.net. For instance, certain trimethoxyphenyl piperazine derivatives have shown moderate antibacterial activity and good antifungal activity researchgate.net. The antimicrobial potential of piperazine-based compounds is attributed to their ability to be easily modified, their solubility, and their capacity to form hydrogen bonds, which can be tailored to interact with microbial targets . Novel piperazine polymers have also been designed that exhibit significant antimicrobial activity against bacteria like E. coli and S. aureus by targeting the cytoplasmic membrane nih.gov.
Studies in Other Disease Models
The therapeutic potential of piperazine-containing compounds extends to a variety of other disease models.
Anticancer: The piperazine core is found in numerous compounds investigated for their anticancer properties . Some piperazine derivatives act as microtubule depolymerizing agents, inhibiting the proliferation of a wide range of cancer cell lines rsc.org. The 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine scaffold, which can be considered a bioisostere of some piperazine-containing structures, has been shown to inhibit tubulin polymerization and induce cancer cell death researchgate.net.
Anti-inflammatory: Piperazine derivatives have been explored for their anti-inflammatory effects nih.gov. For example, a new piperazine compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, reduced edema and the levels of pro-inflammatory cytokines in animal models nih.gov. The natural product piperine, which contains a piperidine ring (a related nitrogen-containing heterocycle), has also demonstrated antioxidant and anti-inflammatory properties researchgate.net.
Antiviral: The piperazine ring is a structural motif in some antiviral agents nih.gov. For instance, piperazine has been shown to bind to the hydrophobic pocket of the capsid protein of the Aura virus, suggesting a potential mechanism for antiviral activity against alphaviruses like Chikungunya virus nih.gov.
Antimalarial: Piperazine-based scaffolds have been used to develop inhibitors of proteases essential for the development of the malaria parasite, Plasmodium falciparum nih.gov.
Neuroprotective: The neuroprotective effects of piperazine derivatives are also an active area of research. For example, piperine has been shown to exert a protective effect on dopaminergic neurons in a mouse model of Parkinson's disease through its antioxidant, anti-apoptotic, and anti-inflammatory mechanisms nih.gov.
Development as Receptor Imaging Agents for Preclinical Studies
Radiolabeled methoxyphenyl piperazine derivatives are being developed as imaging agents for preclinical studies using Positron Emission Tomography (PET) nih.gov. These agents allow for the non-invasive mapping and quantification of specific receptors in the brain. For instance, a 2-methoxyphenyl piperazine derivative radiolabeled with carbon-11 was developed to image the metabotropic glutamate receptor subtype 1 (mGluR1), which is implicated in several neuropsychiatric disorders nih.gov. PET studies with this tracer showed high uptake in brain regions rich in mGluR1, indicating its suitability for receptor imaging nih.gov. Similarly, [11C]SA4503, a radioligand for sigma (σ) receptors, has been used in PET imaging to study these receptors in the central nervous system nih.gov.
Q & A
Q. Advanced
- Density Functional Theory (DFT) : Analyze electron distribution and reactive sites to predict binding affinity to platelet receptors (e.g., P2Y₁₂).
- Molecular Dynamics (MD) : Simulate interactions with thromboxane A₂ synthase to assess inhibition potential.
- Validation : Compare computational predictions with in vitro platelet aggregation assays (e.g., using ADP as an agonist). highlights concordance between computational antiplatelet predictions and literature data .
How does the inclusion of β-cyclodextran affect the toxicity and biological activity of modified piperazine derivatives?
Q. Advanced
- Toxicity Reduction : β-cyclodextran forms inclusion complexes, masking reactive groups and reducing cytotoxicity (e.g., LD₅₀ increases from 50 mg/kg to >200 mg/kg in murine models).
- Activity Trade-off : While toxicity decreases, bioactivity (e.g., anesthetic duration) may drop by 30–40% due to reduced membrane permeability.
- Mitigation Strategy : Optimize β-cyclodextran:piperazine molar ratios (e.g., 1:2) to balance safety and efficacy .
What strategies can resolve contradictions between reduced toxicity and diminished biological activity in structurally modified piperazine compounds?
Q. Advanced
- Structural Optimization : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) to enhance receptor binding without increasing toxicity.
- Prodrug Design : Modify derivatives to release active metabolites post-administration (e.g., ester-linked prodrugs hydrolyzed by esterases).
- pH Adjustment : Adjust solution pH to 9.2–9.6 to enhance transepithelial permeability while maintaining biocompatibility () .
How does the pH of piperazine derivative solutions influence their application in transepithelial drug delivery systems?
Q. Advanced
- Optimal pH Range : Solutions between pH 8.7–9.6 enhance permeability in Caco-2 intestinal epithelium models by altering tight junctions.
- Methodology : Prepare buffered solutions (e.g., Tris-HCl) at varying pH levels. Measure transepithelial electrical resistance (TEER) and fluorescein flux.
- Outcome : Piperazine derivatives at pH 9.2 increase flux by 3-fold compared to neutral pH, with minimal cytotoxicity .
What experimental designs are recommended to analyze the antiplatelet activity of piperazine derivatives?
Q. Advanced
- In Vitro : Use platelet-rich plasma (PRP) treated with ADP/collagen. Measure aggregation via turbidimetry.
- In Vivo : Administer the compound to thrombosis-induced models (e.g., FeCl₃-injured carotid artery) and assess clot formation.
- Contradiction Resolution : If computational predictions () conflict with experimental data, validate using LC-MS/MS to quantify thromboxane B₂ levels .
How do substituents like 4-methoxyphenyl or trifluoromethyl groups impact the pharmacological profile of piperazine derivatives?
Q. Advanced
- 4-Methoxyphenyl : Enhances lipophilicity, improving blood-brain barrier penetration (e.g., for CNS-targeted analgesics).
- Trifluoromethyl : Increases metabolic stability and receptor binding affinity (e.g., for T-type calcium channel blockade).
- Method : Synthesize analogs with varied substituents and compare IC₅₀ values in target assays (e.g., calcium flux assays) .
What safety protocols are critical when handling piperazine derivatives in laboratory settings?
Q. Basic
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention (per ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
